N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole or thioether derivatives.
Scientific Research Applications
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the cyclohexyl and dimethylphenyl groups, which may confer specific steric and electronic properties that influence its reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHMFOHNNZDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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